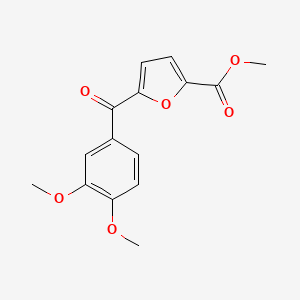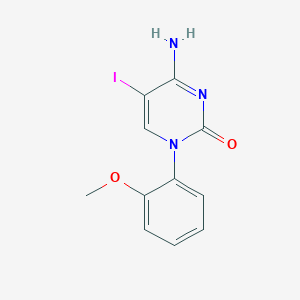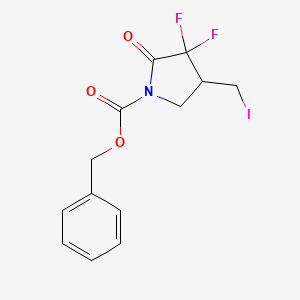![molecular formula C12H7Cl2NOS B11787987 2,4-Dichloro-8-methylbenzo[B]thieno[3,2-F][1,4]oxazepine CAS No. 1418130-87-6](/img/structure/B11787987.png)
2,4-Dichloro-8-methylbenzo[B]thieno[3,2-F][1,4]oxazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-8-methylbenzo[B]thieno[3,2-F][1,4]oxazepine is a heterocyclic compound that features a unique fusion of benzene, thiophene, and oxazepine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-8-methylbenzo[B]thieno[3,2-F][1,4]oxazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of a thiophene derivative with a chlorinated benzene compound, followed by cyclization to form the oxazepine ring. The reaction conditions often require the use of strong acids or bases as catalysts and may involve elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions is crucial to achieve the desired product quality .
化学反应分析
Types of Reactions
2,4-Dichloro-8-methylbenzo[B]thieno[3,2-F][1,4]oxazepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
科学研究应用
2,4-Dichloro-8-methylbenzo[B]thieno[3,2-F][1,4]oxazepine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 2,4-Dichloro-8-methylbenzo[B]thieno[3,2-F][1,4]oxazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
- 2-Chloro-8-methylbenzo[B]thieno[3,2-F][1,4]oxazepine
- 8-Methylbenzo[B]thieno[3,2-F][1,4]oxazepine
- 2,4-Dichlorobenzo[B]thieno[3,2-F][1,4]oxazepine
Uniqueness
2,4-Dichloro-8-methylbenzo[B]thieno[3,2-F][1,4]oxazepine is unique due to the presence of both chlorine atoms and the methyl group, which can significantly influence its chemical reactivity and biological activity. These substituents can affect the compound’s ability to interact with molecular targets and its overall stability .
属性
CAS 编号 |
1418130-87-6 |
|---|---|
分子式 |
C12H7Cl2NOS |
分子量 |
284.2 g/mol |
IUPAC 名称 |
2,4-dichloro-8-methylthieno[2,3-b][1,5]benzoxazepine |
InChI |
InChI=1S/C12H7Cl2NOS/c1-6-2-3-8-9(4-6)16-12-7(11(14)15-8)5-10(13)17-12/h2-5H,1H3 |
InChI 键 |
PFBUFYHWZLKVOQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N=C(C3=C(O2)SC(=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Amino-2-(3-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11787906.png)
![Propyl 2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11787915.png)
![7-Bromo-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B11787919.png)
![3-([1,1'-Biphenyl]-4-yl)-4-(methylsulfonyl)-1H-pyrazole](/img/structure/B11787922.png)
![(S)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11787924.png)

![(2-(3-Chlorophenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11787935.png)
![N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B11787940.png)
![5-Cyclopropyl-7-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11787951.png)
![Methyl2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate](/img/structure/B11787964.png)
![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-7-amine](/img/structure/B11787970.png)



